Pentachloronitrosobenzene

Description

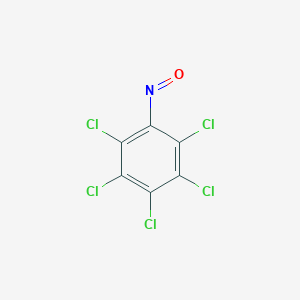

Structure

3D Structure

Properties

CAS No. |

13665-49-1 |

|---|---|

Molecular Formula |

C6Cl5NO |

Molecular Weight |

279.3 g/mol |

IUPAC Name |

1,2,3,4,5-pentachloro-6-nitrosobenzene |

InChI |

InChI=1S/C6Cl5NO/c7-1-2(8)4(10)6(12-13)5(11)3(1)9 |

InChI Key |

XDONTVVGRICUEF-UHFFFAOYSA-N |

SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)N=O |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)N=O |

Other CAS No. |

13665-49-1 |

Synonyms |

pentachloronitrosobenzene |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformation Pathways of Pentachloronitrosobenzene

Established Synthetic Routes to Pentachloronitrobenzene (B1680406)

The industrial production of Pentachloronitrobenzene has evolved, driven by the need for efficiency and the reduction of hazardous byproducts.

Historically and currently, two primary methods dominate the synthesis of PCNB.

Nitration of Chlorinated Benzenes : PCNB can also be effectively produced through the nitration of already chlorinated benzene (B151609) rings. wikipedia.org This pathway offers an alternative route, depending on the availability of starting materials.

A less common, lab-scale synthesis involves a one-pot, two-step process starting from pentachlorothiophenol. This method involves oxidation with nitric acid followed by treatment with oleum (B3057394) (fuming sulfuric acid), yielding PCNB with high purity. prepchem.com

Pentachlorobenzene (B41901) (PeCB) once served as a key starting material for the production of PCNB. wikipedia.orgatamanchemicals.comnih.gov The synthesis involves the nitration of PeCB using a mixture of concentrated nitric acid and sulfuric acid (mixed nitration acid). google.comgoogle.com

However, due to significant environmental concerns surrounding PeCB, which is classified as a persistent organic pollutant (POP) and is banned globally by the Stockholm Convention, its use as a precursor has been largely phased out. wikipedia.orgnih.gov Modern production methods preferentially utilize the chlorination of nitrobenzene (B124822) to avoid the large-scale handling and potential environmental release of PeCB. wikipedia.orgatamanchemicals.com

Patented processes focusing on the PeCB route detail specific reaction conditions to optimize yield and minimize impurities. For instance, maintaining an initial reaction temperature between 100°C and 120°C is critical for controlling the reaction and preventing the excessive formation of byproducts. google.comgoogle.com

Table 1: Process Parameters for PCNB Synthesis from Pentachlorobenzene

| Parameter | Condition | Rationale | Source |

| Starting Material | Pentachlorobenzene (PeCB) | Precursor for nitration | atamanchemicals.comgoogle.com |

| Reagent | Mixed Nitration Acid (H₂SO₄ + HNO₃) | Provides the nitro group for substitution | google.comgoogle.com |

| Initial Temperature | 100°C - 120°C | Critical for controlling impurity formation | google.comgoogle.com |

| Molar Ratio | Excess nitric acid (e.g., 1.4-2.0 moles HNO₃ per mole PeCB) | To ensure complete reaction of PeCB | google.com |

The synthesis of PCNB is often accompanied by the formation of several impurities, some of which are environmentally significant.

Hexachlorobenzene (B1673134) (HCB) : This is a major and hazardous byproduct of PCNB synthesis, regardless of the primary route. wikipedia.org Its formation is highly dependent on temperature, with a significant increase observed at temperatures above 138°C when using the pentachlorobenzene nitration method. google.com

Persistent Organic Pollutants (POPs) : Beyond HCB, manufacturing processes can unintentionally generate other highly toxic compounds. These include polychlorinated dibenzo-p-dioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), and dioxin-like polychlorinated biphenyls (DL-PCBs). researchgate.netmdpi.com Studies on commercial PCNB products have detected these impurities at levels that can exceed regulatory safety limits. researchgate.net

Other Impurities : Pentachlorobenzene (PeCB) can be present as an impurity in the final product. researchgate.net Furthermore, downstream processing, such as milling the technical grade PCNB into formulated products, may contribute to the formation of additional PCDD/F and PCB impurities. researchgate.net

Chemical Reactivity and Intrinsic Transformation Mechanisms of Pentachloronitrobenzene

Once released into the environment or metabolized by organisms, PCNB undergoes several chemical transformations, primarily involving the reduction of its nitro group and conjugation with endogenous molecules.

The reduction of the nitro group is a key transformation pathway for PCNB. This process, often microbially mediated, involves the conversion of the nitro group (-NO₂) to an amino group (-NH₂).

The primary and most frequently reported metabolite is Pentachloroaniline (B41903) (PCA) . wikipedia.orgnih.govresearchgate.net This transformation readily occurs in soil and aquatic sediments. wikipedia.orgresearchgate.net

The metabolic fate of PCA involves further reactions:

Sequential Dechlorination : Under certain anaerobic conditions, PCA can be sequentially dechlorinated, yielding tetrachloroanilines (TeCAs) and, subsequently, dichlorinated anilines (DCAs). nih.govacs.org

Influence of Nitrate (B79036) : The presence of nitrate in the environment significantly affects this pathway. While low levels of nitrate permit the dechlorination of PCA, higher concentrations can lead to the accumulation of toxic intermediates, including PCA and TeCAs, by inhibiting the dechlorination process. nih.govacs.org

Formation of Pentachlorobenzene : An alternative pathway involves the conversion of PCNB metabolites (specifically thiophenols derived from cysteine conjugates) into pentachlorobenzene through reductive desulfuration, which is the replacement of a sulfur-containing group with a hydrogen atom. tandfonline.comtandfonline.com

Conjugation with the tripeptide glutathione (B108866) (GSH) is a major detoxification pathway for PCNB in both plants and animals. tandfonline.comnih.govscilit.com This process is the initial step in a complex metabolic sequence. tandfonline.comnih.gov

The reaction begins with the substitution of the nitro group of PCNB by the sulfur atom of glutathione. tandfonline.comnih.gov The resulting glutathione conjugate is not the final product but an intermediate that undergoes further catabolism. tandfonline.com

Mercapturic Acid Pathway (Animals) : In mammals, the glutathione conjugate is broken down. The glutamate (B1630785) and glycine (B1666218) components are cleaved, leaving a cysteine conjugate. tandfonline.comnih.gov This cysteine conjugate is then typically acetylated to form an N-acetylcysteine conjugate, commonly known as a mercapturic acid, which is then excreted. tandfonline.comnih.govscilit.com

Malonylcysteine Conjugates (Plants) : In plants, a similar pathway occurs, but the final cysteine conjugate is often modified by conjugation with malonic acid, forming N-malonylcysteine adducts. acs.org These are considered the plant equivalent of the mercapturic acids found in animals. acs.org

Formation of Thiophenols and Thioanisoles : The cysteine conjugates, in both plants and animals, can be further metabolized by C-S lyase enzymes. This cleavage breaks the carbon-sulfur bond, releasing a highly reactive thiol, pentachlorothiophenol . tandfonline.comacs.org This intermediate can then be methylated to form the more stable pentachlorothioanisole (B41897) (also called methyl pentachlorophenyl sulfide). wikipedia.orgacs.org

Table 2: Major Metabolites of Pentachloronitrobenzene (PCNB)

| Pathway | Key Intermediate / Metabolite | Organism/Environment | Source |

| Reductive Denitration | Pentachloroaniline (PCA) | Soil, Sediments, Animals | wikipedia.orgresearchgate.net |

| Tetrachloroanilines (TeCAs) | Anaerobic Environments | nih.govacs.org | |

| Pentachlorobenzene (PeCB) | Animals (from thiophenol) | tandfonline.comtandfonline.com | |

| Glutathione Conjugation | S-(Pentachlorophenyl)glutathione | Plants, Animals | tandfonline.comnih.gov |

| S-(Pentachlorophenyl)cysteine | Plants, Animals | tandfonline.comacs.org | |

| N-Acetyl-S-(pentachlorophenyl)cysteine (Mercapturic Acid) | Mammals | tandfonline.comnih.gov | |

| N-Malonyl-S-(pentachlorophenyl)cysteine | Plants | acs.org | |

| Pentachlorothiophenol | Plants, Animals | tandfonline.comacs.org | |

| Pentachlorothioanisole (Methyl Pentachlorophenyl Sulfide) | Soil, Animals | wikipedia.orgacs.org |

Subsequent Chemical Transformations of Conjugates and Derivative Compounds

The primary route to forming Pentachloronitrosobenzene involves the chemical transformation of its derivative compounds, specifically N,N-disubstituted aminopentachlorobenzenes. Research shows that the oxidation of these tertiary amine derivatives using peroxy-acids does not lead to the anticipated N-oxides. Instead, the reaction proceeds through an oxidative degradation pathway that yields this compound as a principal product, alongside corresponding nitro-derivatives and other by-products. rsc.orgrsc.orgresearchgate.net

This transformation is significant as it highlights a key reaction of pentachlorophenyl-substituted amine derivatives. This compound, once formed, exhibits greater stability compared to its non-chlorinated counterparts. rsc.orgrsc.orgresearchgate.net One study noted that this compound demonstrated enhanced fungistatic activity against Candida albicans when compared to its precursor, pentachloronitrobenzene (PCNB). asm.org

While the transformation of aminopentachlorobenzene derivatives to this compound is established, detailed studies on the subsequent reactions of specific conjugates of this compound itself are not extensively covered in the available literature. The metabolic pathways and transformations of conjugates are well-documented for the related compound, pentachloronitrobenzene (PCNB), which forms glutathione and cysteine conjugates. nih.govtandfonline.comnih.gov However, similar comprehensive studies detailing the isolation and subsequent chemical reactions of this compound conjugates are limited.

The table below summarizes the key transformation discussed.

| Precursor Compound | Reagent | Major Products | Reference |

| N,N-disubstituted aminopentachlorobenzene | Peroxy-acids | This compound, Pentachloronitrobenzene | rsc.org, rsc.org, researchgate.net |

Mechanistic Studies of Halogen Elimination and Substitution Reactions

The mechanisms governing halogen elimination and substitution for this compound are not as thoroughly elucidated as those for its nitro-analogue, PCNB. For PCNB, nucleophilic aromatic substitution (SNAr) is a well-known reaction pathway where the electron-withdrawing nitro group facilitates nucleophilic attack, predominantly at the ortho and para positions, leading to the displacement of a chlorine atom. rsc.orgtandfonline.compressbooks.pub

However, specific mechanistic studies detailing the elimination of halogens or nucleophilic substitution reactions directly on the this compound ring are scarce in published research. The high stability of the this compound molecule, as noted in literature, may contribute to its relative inertness towards certain substitution reactions compared to other polychlorinated aromatic compounds. rsc.orgrsc.orgresearchgate.net

The formation of this compound via the oxidation of aminopentachlorobenzene derivatives implies a mechanism of oxidative degradation of the amine substituent, rather than a direct substitution on the aromatic ring itself. rsc.orgrsc.org The detailed step-by-step electronic mechanism for this oxidative process, and for potential subsequent halogen eliminations or substitutions on the resulting nitroso-compound, remains an area requiring further investigation.

Structural Characterization and Solid State Phenomena of Pentachloronitrosobenzene

Advanced Crystallographic Investigations of Pentachloronitrosobenzene

Advanced crystallographic techniques have been instrumental in elucidating the complex structural details of this compound. These methods provide a foundational understanding of its solid-state behavior, which is characterized by significant disorder.

Single-Crystal X-ray Diffraction Analysis of Molecular and Crystal Structure

Single-crystal X-ray diffraction analysis has been a primary tool for determining the molecular and crystal structure of this compound. bnc.huaps.orgresearchgate.netnih.govresearchgate.net Early three-dimensional X-ray analysis revealed that the crystal possesses a disordered structure. bnc.hu This disorder is a defining feature of the compound in the solid state.

The analysis showed that the molecule of this compound is supposed to undergo rotational reorientations between several equilibrium positions within the crystal. bnc.hu A key finding from these studies is the apparent overlap of the nitro group with one of the chlorine atoms. bnc.hu Specifically, the structure is disordered in such a way that the positions of the nitro groups coincide with those of one of the two crystallographically non-equivalent chlorine atoms. bnc.hu This indicates a statistical occupancy of these sites. Furthermore, the nitro group itself is disordered, adopting two different orientations about the C-N bond. bnc.hu The dihedral angle between the plane of the nitro group and the benzene (B151609) ring has been determined to be 62°. bnc.hu

Neutron Diffraction Studies for Atomic Position Refinement

While X-ray diffraction is powerful, neutron diffraction offers complementary information, particularly in the precise location of lighter atoms and in distinguishing between atoms with similar X-ray scattering factors. Although some sources suggest that neutron diffraction experiments have contributed to understanding the orientational disorder in this compound, specific and detailed studies focusing on the refinement of atomic positions using this technique are not widely reported in the surveyed literature. researchgate.net In principle, neutron diffraction would be an ideal technique to further refine the positions of the nitrogen and oxygen atoms of the nitro group, providing more precise data on bond lengths and angles, and offering deeper insight into the nature of the static disorder. aps.org

Determination of Crystal System and Space Group Parameters

Crystallographic studies have unequivocally determined the crystal system and space group of this compound. Crystals of the compound are rhombohedral and belong to the space group R3. bnc.hunih.gov The unit cell parameters have been determined for a hexagonal setting.

| Parameter | Value |

|---|---|

| Crystal System | Rhombohedral |

| Space Group | R3 |

| a (hexagonal) | 8.751 (2) Å |

| c (hexagonal) | 11.111 (5) Å |

| Molecules per cell (Z) | 3 |

Molecular and Crystal Disorder in this compound

The solid-state structure of this compound is dominated by pronounced molecular and crystal disorder. This disorder is not random but exhibits specific characteristics that have been the subject of detailed investigation.

Analysis of Orientational Disorder and Molecular Reorientations within the Crystal Lattice

The orientational disorder in this compound is a key feature of its crystal structure. The molecule exhibits a six-fold orientational disorder, where the nitro group is statistically distributed over the six possible substitution sites of the benzene ring. researchgate.netnih.govd-nb.infonih.gov This means that at any given molecular site within the crystal, the molecule can be found in one of six different orientations with equal probability. researchgate.netnih.govd-nb.infonih.gov This disorder results in occupational factors of 5/6 for the chlorine atoms and 1/6 for the nitro group at each of the six substituent positions on the benzene ring. researchgate.netnih.gov

This static disorder is significant, and the molecule is thought to perform rotational reorientations among several equilibrium positions, a phenomenon that has been investigated through dielectric measurements. bnc.hu The solid phase consists of a stacked rhombohedral structure of molecular planes, where the molecules lie flat and occupy the sites of a hexagonal lattice. researchgate.netnih.gov This layered structure facilitates the observed orientational disorder. nih.govpsi.ch

Diffuse Scattering Analysis for Modeling Disorder Phenomena

The presence of significant disorder in the crystal structure of this compound gives rise to strong and highly structured diffuse scattering in diffraction patterns, in addition to the sharp Bragg peaks. nih.govnih.gov The analysis of this diffuse scattering provides detailed information about the nature of the disorder that cannot be obtained from Bragg scattering alone. nih.gov

Studies using Monte Carlo computer simulations have been employed to model the observed single-crystal diffuse X-ray scattering data. nih.govd-nb.infonih.gov These models have successfully reproduced the distinctive and detailed diffraction patterns. nih.govd-nb.info The analysis reveals that while there is no detectable short-range order among the different molecular orientations, there are very large local relaxation displacements. nih.govd-nb.infonih.gov These displacements tend to increase the distances for neighboring contacts involving NO₂···NO₂ and NO₂···Cl groups, while contacts involving Cl···Cl are correspondingly reduced. d-nb.infonih.gov For instance, the mean distance between neighboring NO₂ groups is increased by approximately 0.6 Å compared to what would be expected from the average structure determination. nih.govd-nb.infonih.gov The consistent appearance of this diffuse scattering across multiple temperature measurements indicates that the source of this scattering is primarily static molecular disorder rather than dynamic effects. nih.gov

Investigation of Phase Transitions and Temperature-Dependent Structural Dynamics

Spectroscopic Elucidation of this compound Structure and Dynamics

Spectroscopic techniques are fundamental in determining the molecular structure and dynamics of chemical compounds. However, specific and detailed spectroscopic data for this compound is sparse.

Nuclear Magnetic Resonance (NMR) Spectroscopic Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound (C₆Cl₅NO), one would expect a ¹³C NMR spectrum to show distinct signals for the carbon atoms of the benzene ring. The chemical shifts of these carbons would be influenced by the highly electronegative chlorine atoms and the nitroso group. Due to the lack of a hydrogen atom on the pentachlorinated ring, a standard ¹H NMR spectrum would not be applicable for characterizing the aromatic core. To date, published and indexed ¹³C NMR spectra specifically for this compound could not be located.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. For this compound, characteristic absorption bands would be expected for the C-Cl bonds, the C-N bond, the N=O bond of the nitroso group, and the vibrations of the aromatic ring. A comprehensive, interpreted IR spectrum for this compound is not available in surveyed databases.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. The spectrum of this compound would be characterized by absorption bands corresponding to π-π* transitions of the aromatic ring and n-π* transitions involving the nitroso group. While HPLC methods have been developed for related compounds like pentachloronitrobenzene (B1680406), which include UV-Vis detection, specific absorption maxima (λmax) and molar absorptivity data for isolated this compound are not reported. researchgate.net

Surface-Enhanced Raman Spectroscopy (SERS) for Molecular Fingerprinting

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique used to obtain vibrational spectra of molecules adsorbed on a metal surface. While SERS has been successfully applied to the detection of the related compound pentachloronitrobenzene (PCNB), where a characteristic peak for the benzene ring stretch was observed around 1600 cm⁻¹, similar studies specifically targeting this compound have not been found. mdpi.com The application of SERS to this compound would be expected to provide enhanced signals for its characteristic vibrational modes, offering a potential route for its sensitive detection and molecular fingerprinting, though such research has yet to be published.

Computational and Theoretical Investigations of Pentachloronitrosobenzene

Quantum Mechanical and Molecular Mechanics Approaches for Pentachloronitrosobenzene Systems

Quantum mechanical (QM) and molecular mechanics (MM) methods are the cornerstones of computational studies on chemical systems. QM methods, such as Density Functional Theory and Ab Initio calculations, solve the Schrödinger equation (or a simplified form of it) to provide detailed information about the electronic nature of a molecule. mdpi.com MM approaches, on the other hand, use classical physics to model molecules, offering a computationally less expensive way to study large systems and their intermolecular interactions.

Density Functional Theory (DFT) has become one of the most popular quantum mechanical methods due to its favorable balance of accuracy and computational cost. cond-mat.de DFT is grounded in the principle that the ground-state energy and all other ground-state properties of a system are uniquely determined by its electron density. cond-mat.de This approach is used to analyze the electronic structure of this compound, providing insights into its reactivity and properties.

Within the framework of conceptual DFT, various reactivity descriptors can be calculated to understand chemical processes. researchgate.netsemanticscholar.org These descriptors, derived from the electron density, help predict how the molecule will interact with other chemical species. semanticscholar.org For this compound, DFT calculations can map out the electron density distribution, identify regions susceptible to nucleophilic or electrophilic attack, and calculate properties like ionization potential and electron affinity. More advanced techniques like subsystem DFT can also be employed, which partition a large system into smaller, interacting subunits, allowing for efficient calculations on complex environments. chemrxiv.orgnih.gov

Ab initio (Latin for "from the beginning") molecular orbital calculations are a class of quantum chemistry methods that solve the electronic Schrödinger equation without relying on experimental data for parameterization. mdpi.com These methods, which include Hartree-Fock and more advanced post-Hartree-Fock techniques, are fundamental for performing energetic and geometrical optimizations. mdpi.combohrium.com

The process of geometry optimization involves finding the arrangement of atoms in a molecule that corresponds to the lowest possible energy. mdpi.com This is an iterative procedure where the energy and the forces (gradients) on each atom are calculated for an initial geometry. youtube.com The atoms are then moved to a new geometry with lower energy, and the process is repeated until a stationary point on the potential energy surface is found, representing a stable molecular structure. mdpi.comyoutube.com For this compound, these calculations can determine precise bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of its most stable conformation. The quality of these calculations is highly dependent on the chosen basis set, which is the set of mathematical functions used to build the molecular orbitals. bohrium.com

Understanding how this compound interacts with other molecules, such as biological macromolecules or solvent molecules, is crucial for predicting its behavior in various environments. Intermolecular interactions, which can range from strong ionic contacts to weaker forces like hydrogen bonds and van der Waals interactions, govern the properties of molecular systems. nih.govnih.gov

Molecular docking is a prominent computational technique used to study these interactions, particularly in the context of ligand-receptor binding. This method predicts the preferred orientation of one molecule when bound to a second to form a stable complex. The process involves sampling a vast number of possible conformations of the ligand within the binding site of a receptor and then using a scoring function to rank them based on their binding affinity. While often applied in drug discovery, the principles of molecular docking can be used to investigate the non-covalent interactions between this compound and other relevant molecules, providing insights into its potential biological activity or its behavior in a complex chemical matrix.

Thermochemical Properties from Computational Modeling

Computational modeling is instrumental in determining the thermochemical properties of molecules, which are essential for understanding their stability and reactivity. These theoretical calculations can complement or, in some cases, substitute for challenging experimental measurements.

The standard molar enthalpy of formation (ΔfH°m) is a fundamental thermodynamic property representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. Computational methods, such as the high-accuracy G3MP2B3 composite method, can be used to calculate gas-phase enthalpies of formation. nih.gov These calculations involve determining the total electronic energy of the molecule and applying thermal corrections.

Similarly, the enthalpy of sublimation (ΔsubH°m), the heat required to transform a substance from a solid to a gas, can be estimated theoretically. By combining the computationally derived gas-phase enthalpy of formation with an experimentally determined solid-phase value, a complete thermochemical profile can be established. nih.gov

For instance, a combined experimental and computational study on the related compound pentachloronitrobenzene (B1680406) yielded values for its standard molar enthalpies of formation. researchgate.net Such studies provide a template for how the thermochemical properties of this compound could be determined. The table below illustrates the type of data generated in such an analysis for the similar compound, Pentachloronitrobenzene.

| Compound | Phase | Enthalpy of Formation (kJ·mol⁻¹) | Method |

|---|---|---|---|

| Pentachloronitrobenzene | Crystalline | -88.5 ± 4.5 | Experimental (Combustion Calorimetry) |

| Pentachloronitrobenzene | Gas | 15.5 ± 4.7 | Derived from Experimental Data |

| Pentachloronitrobenzene | Gas | 11.4 | Computational (DFT) |

Note: Data presented is for Pentachloronitrobenzene as an illustrative example of thermochemical investigation. researchgate.net

Computational chemistry is a powerful tool for mapping out the potential energy surface (PES) of a chemical reaction, which is essential for understanding reaction mechanisms. chemrxiv.org By identifying reactants, products, intermediates, and, crucially, transition states, a complete energetic profile of a reaction pathway can be constructed. nih.govchemrxiv.org

Simulation of Molecular Dynamics and Crystalline Behavior

Due to a lack of specific research on the molecular dynamics and crystalline behavior of this compound, a detailed simulation analysis is not available in the current scientific literature. Computational studies, which are crucial for understanding the dynamic properties of molecules at an atomic level, appear to have focused more on the related compound, pentachloronitrobenzene (PCNB). researchgate.netupc.edursc.org For this compound, analogous detailed investigations into its solid-state dynamics, phase transitions, and the collective motions of its molecules within a crystal lattice are not presently documented in publicly accessible research.

Monte Carlo Simulations for Investigating Crystal Disorder and Configurational Space

There is a notable absence of specific Monte Carlo simulations in the scientific literature focused on the crystal disorder and configurational space of this compound. This computational technique is a powerful tool for exploring the various possible arrangements of molecules within a crystal, particularly in systems exhibiting orientational or positional disorder. nih.govrsc.orgrsc.org Such simulations for this compound would provide valuable insights into the nature of its crystalline phases and the statistical distribution of molecular orientations, yet this research has not been published.

Analysis of Non-Covalent Interactions and Electron Localization Function

A detailed analysis of the non-covalent interactions and the electron localization function (ELF) for this compound has not been specifically reported in computational chemistry studies. The study of non-covalent interactions is fundamental to understanding the forces that govern the structure and stability of molecular crystals. nih.govmdpi.comresearchgate.net Furthermore, the Electron Localization Function (ELF) provides a chemically intuitive way to visualize electron pairing and localization, which is instrumental in characterizing chemical bonds and lone pairs. wikipedia.orgresearchgate.net While these are standard computational tools, their application to this compound to map out its electrostatic potential, dispersion forces, and the nature of its chemical bonding in detail is not found in the available literature.

Derivation and Analysis of Potential Energy Profiles for Molecular Rotations

Specific potential energy profiles for the molecular rotations within the crystal lattice of this compound have not been derived or analyzed in the existing body of scientific work. The calculation of a potential energy surface (PES) is a key computational method for investigating the energetics of molecular motion, such as the rotation of a molecule or its functional groups. molssi.orglibretexts.orgmuni.cz For this compound, this would involve determining the energy barriers associated with the rotation of the nitroso group and the molecule as a whole within its crystalline environment. This information is critical for understanding the dynamic processes and phase behavior of the compound in the solid state, but such specific computational studies are not currently available.

Environmental Chemistry and Biotransformation Pathways of Pentachloronitrosobenzene

Environmental Fate and Distribution Dynamics of Pentachloronitrosobenzene

The environmental behavior of this compound is governed by its physicochemical properties, which influence its persistence, distribution, and transport across different environmental compartments.

This compound exhibits significant persistence in the environment, with its degradation rate varying considerably depending on the environmental matrix and prevailing conditions. In soil, its persistence is notable, with an average half-life reported to be around 468 days under aerobic conditions. nih.gov However, this can vary widely, with field studies on 22 different soils showing half-lives ranging from 117 to 1,059 days. nih.gov In aquatic systems, biodegradation appears to be a slow process. Studies in river and sediment systems have shown that the first-order biodegradation rate constants are not significantly different from those in sterile water, suggesting a limited role for microbial degradation in water. nih.gov The estimated atmospheric half-life of this compound is considerable, with one estimation suggesting a half-life of approximately 6 years due to its reaction with photochemically-produced hydroxyl radicals. nih.gov

Table 1: Environmental Persistence of this compound

| Environmental Compartment | Condition | Half-Life |

|---|---|---|

| Soil | Aerobic | 117 - 1,059 days |

| Water | - | Biodegradation is not a significant fate process |

| Atmosphere | Photochemical reaction with OH radicals | ~6 years |

The mobility of this compound in the environment is significantly influenced by its tendency to sorb to solid matrices. With a high organic carbon-water (B12546825) partition coefficient (Koc) estimated at 20,000, this compound is expected to be immobile in soil. nih.gov This high Koc value indicates a strong affinity for organic matter, leading to its partitioning from the aqueous phase to soil particles, sediments, and suspended solids. nih.gov Consequently, in aquatic environments, it is expected to adsorb to suspended solids and sediment. nih.gov This strong sorption behavior reduces its availability in the water column and limits its potential for leaching into groundwater.

Table 2: Soil Sorption Coefficient for this compound

| Parameter | Value | Implication for Mobility |

|---|---|---|

| Organic Carbon-Water Partition Coefficient (Koc) | 20,000 | Immobile |

Volatilization from soil and water surfaces is a potential transport pathway for this compound. Its estimated Henry's Law constant of 4.4 x 10⁻⁵ atm-m³/mol suggests that volatilization from moist soil and water surfaces can be an important fate process. nih.gov However, the strong adsorption of this compound to soil and sediment is expected to attenuate the rate of volatilization. nih.gov Once in the atmosphere, its persistence, with an estimated half-life of around 6 years, allows for the potential for long-range atmospheric transport. nih.gov Particulate-phase this compound can be removed from the atmosphere through wet and dry deposition. nih.gov

Microbial Biotransformation Mechanisms of this compound

Microbial activity plays a crucial role in the transformation of this compound in the environment, particularly under anaerobic conditions.

Under both aerobic and anaerobic conditions, the primary initial biotransformation product of this compound is pentachloroaniline (B41903) (PCA). This transformation involves the reduction of the nitro group to an amino group. While PCA is formed under both conditions, its subsequent degradation is primarily observed under anaerobic conditions through a process of reductive dechlorination. This sequential dechlorination pathway can lead to the formation of less chlorinated anilines, such as tetrachloroanilines and dichloroanilines.

The degradation of this compound is significantly more rapid under anaerobic conditions compared to aerobic conditions. In flooded soils, which represent an anaerobic environment, the loss of this compound has been observed to be much faster than in moist, aerobic soils. For instance, in flooded Columbia fine sandy loam, Sacramento clay, and Staten peaty muck, 27%, 67%, and 93% of the applied this compound was lost after one month of incubation, respectively. nih.gov In contrast, under aerobic conditions in the same soil types, only about 20% biodegradation was observed over a two-month period. nih.gov This indicates that anaerobic environments are more conducive to the transformation of this compound.

Table 3: Comparative Degradation of this compound in Different Soil Types under Flooded (Anaerobic) Conditions after One Month

| Soil Type | Percentage Loss |

|---|---|

| Columbia fine sandy loam | 27% |

| Sacramento clay | 67% |

| Staten peaty muck | 93% |

Characterization of Specific Microbial Consortia and Pure Cultures Involved in Biotransformation (e.g., Pseudomonas putida, Cupriavidus sp.)

The biotransformation of this compound (PCNB) in the environment is facilitated by various microorganisms. Research has successfully isolated and characterized specific pure cultures and microbial consortia capable of degrading this compound. Among the identified species, strains of Pseudomonas putida and Cupriavidus sp. have shown significant potential for the bioremediation of PCNB-contaminated sites.

A novel strain, Pseudomonas putida QTH3, isolated from contaminated soil, has demonstrated the ability to utilize PCNB as its sole source of carbon. nih.gov This strain can efficiently degrade PCNB, with studies showing a degradation rate reaching 49.84% over a 35-day period in a mineral salt medium. nih.govresearchgate.net The degradation is primarily carried out by intracellular enzymes, which showed a degradation rate of 44.73% after 30 minutes of incubation with 100 mg L⁻¹ PCNB, compared to only 8.93% by extracellular enzymes. nih.govresearchgate.net

Another significant bacterium is Cupriavidus sp. YNS-85, isolated from a contaminated Panax notoginseng plantation. science.govresearchgate.net This strain utilizes a co-metabolic process to degrade PCNB, achieving a 73.8% removal rate of 200 mg L⁻¹ PCNB in an aqueous solution within five days. researchgate.net A notable characteristic of Cupriavidus sp. YNS-85 is its effectiveness under acidic conditions (pH 4-6) and its resistance to toxic heavy metals such as arsenic, copper, and cadmium, making it a robust candidate for bioremediation in co-contaminated environments. researchgate.net

| Microorganism | Metabolism Type | Degradation Rate | Key Enzymes | Optimal Conditions | Source of Isolation |

|---|---|---|---|---|---|

| Pseudomonas putida QTH3 | Sole Carbon Source | 49.84% in 35 days | Intracellular enzymes | - | Contaminated Soil |

| Cupriavidus sp. YNS-85 | Co-metabolism | 73.8% in 5 days | - | Acidic pH (4-6), Presence of heavy metals | Contaminated Panax notoginseng plantation |

Identification and Structural Elucidation of Microbial Biotransformation Products

Under both anaerobic and aerobic conditions, the primary and most frequently reported biotransformation product of PCNB is pentachloroaniline (PCA) . researchgate.net This transformation involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂).

Further degradation by specific microorganisms can lead to a variety of other products. Studies on Pseudomonas putida QTH3 have identified several metabolites through instrumental analysis. nih.govresearchgate.net The proposed degradation pathway involves the formation of PCA, which is then further transformed.

The identified metabolites from the biodegradation of PCNB by P. putida QTH3 include:

Pentachloroaniline (PCA)

2,3,5,6-Tetrachloroaniline (TCA)

2,3,4,5-Tetrachloroaniline (TCA)

Pentachlorothioanisole (B41897) (PCTAs)

Catechol nih.govresearchgate.net

Under nitrate-reducing conditions, a minor pathway involving the removal of the nitro group can lead to the formation of pentachlorobenzene (B41901) (PeCB) . nih.govresearchgate.net In mixed methanogenic cultures, PCA can undergo sequential dechlorination to form various lesser-chlorinated anilines, including tetrachloroanilines, trichloroanilines, and dichlorinated anilines (mainly 2,5-DCA). researchgate.net

| Metabolite | Chemical Formula | Formation Pathway | Transforming Microorganism/Condition |

|---|---|---|---|

| Pentachloroaniline (PCA) | C₆H₂Cl₅N | Reduction of the nitro group | Pseudomonas putida QTH3, Mixed microbial consortia |

| 2,3,5,6-Tetrachloroaniline (TCA) | C₆H₃Cl₄N | Dechlorination of PCA | Pseudomonas putida QTH3 |

| 2,3,4,5-Tetrachloroaniline (TCA) | C₆H₃Cl₄N | Dechlorination of PCA | Pseudomonas putida QTH3 |

| Pentachlorothioanisole (PCTAs) | C₇H₃Cl₅S | - | Pseudomonas putida QTH3 |

| Catechol | C₆H₆O₂ | Ring cleavage pathway | Pseudomonas putida QTH3 |

| Pentachlorobenzene (PeCB) | C₆HCl₅ | Nitro group removal | Mixed denitrifying cultures |

| Dichlorinated anilines (e.g., 2,5-DCA) | C₆H₅Cl₂N | Sequential dechlorination of PCA | Mixed methanogenic cultures |

Abiotic Transformation Processes in Environmental Systems

In addition to microbial activity, this compound can be transformed in the environment through abiotic processes. These non-biological degradation pathways, primarily photolysis and hydrolysis, are significant in determining the ultimate fate and persistence of the compound in environmental systems.

Advanced Analytical Methodologies for Pentachloronitrosobenzene Characterization

Chromatographic Techniques for Separation and Quantification of Pentachloronitrosobenzene and its Transformation Products

Chromatography is a fundamental biophysical technique that facilitates the separation, identification, and purification of components within a mixture for both qualitative and quantitative analysis. nih.govjournalagent.com The separation is based on the differential distribution of the analytes between a stationary phase and a mobile phase. journalagent.com For the analysis of organic compounds like PCNB, gas chromatography (GC) and liquid chromatography (LC) are the predominant techniques employed. researchgate.net

Gas Chromatography (GC) and Capillary Gas Chromatography Applications

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. journalagent.com It is particularly well-suited for the analysis of PCNB and some of its metabolites. researchgate.net In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. journalagent.com The high electronegativity of PCNB makes it readily detectable by an electron capture detector (GC-ECD). nih.govresearchgate.net

A collaborative study on a gas-liquid chromatographic (GLC) method for determining PCNB in various formulations demonstrated its robustness and reliability. oup.com The method involved dissolving samples in chloroform, adding an internal standard, and performing the analysis on a 5% SE-30 packed column. oup.com High-resolution capillary gas chromatography offers excellent separation efficiency for complex mixtures. researchgate.net For instance, a method for analyzing Tecnazene (2,3,5,6-tetrachloronitrobenzene) and its primary metabolites in water and fish samples utilized high-resolution capillary GC with flame ionization detection (HRGC-FID) after a simple extraction and cleanup procedure. researchgate.net

Modern GC analysis often employs capillary columns, such as the HP-5 MS (30 m × 0.25 mm × 0.25 μm), which provide superior resolution and sensitivity compared to packed columns. nih.gov

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Species

High-Performance Liquid Chromatography (HPLC) is the method of choice for compounds that are non-volatile, thermally labile, or require derivatization for GC analysis. journalagent.comnih.gov This is particularly relevant for some of the more polar, chlorophenolic, and chloroquinolic transformation products of PCNB, which can be difficult to analyze by GC. researchgate.netnih.gov HPLC methods have been developed that allow for the simultaneous determination of PCNB and its potential intermediates without the need for derivatization steps like methylation or acetylation. nih.gov

A key advantage of HPLC is its versatility in handling a wide range of analytes. A rapid and sensitive HPLC-based analytical method was developed for the analysis of PCNB, hexachlorobenzene (B1673134) (HCB), and their possible intermediates. researchgate.net This method utilized a reverse-phase C18 column and a mobile phase of methanol (B129727) and water, with detection achieved using a photodiode array (PDA) detector. nih.gov The PDA detector provides spectral information, aiding in the identification of compounds by comparing their UV-vis absorption spectra and retention times with authentic standards. nih.gov

Effective extraction and cleanup procedures are crucial for accurate HPLC analysis. Liquid-liquid extraction with solvents like ethyl acetate (B1210297) and hexane (B92381) has shown good recoveries for PCNB from environmental samples. researchgate.netnih.gov For soil analysis, an isocratic LC method on a C18 column with a methanol-water mobile phase and UV detection at 301 nm has been successfully applied to determine PCNB and two of its metabolites, pentachloroaniline (B41903) and pentachlorothioanisole (B41897). researchgate.net

| Parameter | Method 1 nih.gov | Method 2 researchgate.net |

|---|---|---|

| Column | Waters Spherisorb 5 μm C18 (150 × 4.6 mm) | 5 μm Adsorbosphere HS C18 (250×4.6 mm I.D.) |

| Mobile Phase | Methanol: Water (96:4, v/v) | Methanol-Water (93:7, v/v) pH 3.5 |

| Flow Rate | 1.0 ml min-1 | 1 mL min-1 |

| Detection | Photodiode Array (PDA) at 300 nm | UV detection at 301 nm |

| Recovery (PCNB) | 98% | 98.5 ± 1.3% |

| Limit of Detection (LOD) | 0.0001 μg ml-1 | Not specified |

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the definitive identification and quantification of PCNB and its metabolites due to its high sensitivity and specificity. manchester.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS) for Comprehensive Analysis

The combination of gas chromatography with mass spectrometry (GC-MS) is a cornerstone for the analysis of PCNB. researchgate.netnih.gov GC separates the components of a mixture, which are then introduced into the mass spectrometer for ionization and detection. nih.gov The national standard for the detection of PCNB often specifies the use of GC-MS. nih.gov

A typical GC-MS analysis of PCNB involves using a capillary column like an HP-5 MS, with helium as the carrier gas. nih.gov The sample is injected in splitless mode to maximize sensitivity. nih.gov The mass spectrometer is commonly operated in electron ionization (EI) mode, where high-energy electrons bombard the analyte molecules, causing ionization and fragmentation. nih.gov The resulting mass spectrum, a pattern of fragment ions, serves as a "fingerprint" for the compound, allowing for unambiguous identification by comparison to spectral libraries like the one from NIST. nih.govnist.gov

| Parameter | Condition |

|---|---|

| GC Column | HP-5 MS (30 m × 0.25 mm × 0.25 μm) |

| Inlet Temperature | 280 °C |

| Carrier Gas | High Purity Nitrogen/Helium |

| Column Flow Rate | 1.0 mL/min |

| Injection Mode | Splitless |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 280 °C |

Chemical Ionization Mass Spectrometry (CI-MS) in Negative and Positive Ion Modes

Chemical Ionization (CI) is a "soft" ionization technique that results in less fragmentation compared to Electron Ionization (EI). youtube.com This is particularly useful when the molecular ion is weak or absent in the EI spectrum, making molecular weight determination difficult. youtube.com In CI, a reagent gas (such as methane (B114726) or ammonia) is ionized, and these reagent gas ions then react with the analyte molecules to produce analyte ions, typically through proton transfer. nih.gov

In positive ion mode (PCI), this often results in the formation of a protonated molecule [M+H]⁺, which is one mass unit higher than the molecular weight. youtube.com In negative ion mode (NCI), which is highly sensitive for electronegative compounds like PCNB, ions can be formed through electron capture, resulting in a molecular anion [M]⁻, or through proton abstraction, yielding an [M-H]⁻ ion. The choice between positive and negative ion modes depends on the chemical nature of the analyte and the desired sensitivity. For a compound like PCNB, NCI-MS is often preferred due to the presence of multiple electronegative chlorine atoms and the nitro group, which can stabilize a negative charge.

Tandem Mass Spectrometry (GC-MS/MS) for Enhanced Selectivity and Sensitivity

Tandem mass spectrometry, or MS/MS, provides an additional layer of selectivity and is particularly valuable for analyzing complex samples where matrix interference is a problem. manchester.ac.ukresearchgate.net In GC-MS/MS, a specific precursor ion (often the molecular ion or a prominent fragment ion) is selected in the first mass analyzer, fragmented in a collision cell, and then the resulting product ions are analyzed in a second mass analyzer. manchester.ac.uk This process is often referred to as multiple reaction monitoring (MRM). researchgate.net

An analytical method for determining PCNB and its metabolites, pentachloroaniline (PCA) and pentachlorothioanisole (PCTA), in ginseng was developed using GC-ion trap tandem mass spectrometry (GC-MS/MS). researchgate.net This method demonstrated excellent sensitivity and high recoveries. researchgate.net The use of MRM mode significantly reduces background noise and enhances the signal-to-noise ratio, allowing for very low detection limits. researchgate.net For example, the limit of detection (LOD) for PCTA in ginseng was 0.1 µg/kg, while for PCNB and PCA it was 1 µg/kg. researchgate.net

| Compound | Limit of Detection (LOD) | Recovery Range (%) | Relative Standard Deviation (RSD) |

|---|---|---|---|

| This compound (PCNB) | 1 µg/kg | 82.2 - 89.4 | < 8.6% |

| Pentachloroaniline (PCA) | 1 µg/kg | 82.3 - 84.7 | < 8.6% |

| Pentachlorothioanisole (PCTA) | 0.1 µg/kg | 84.1 - 88.5 | < 8.6% |

Innovative Spectroscopic Detection and Sensing Technologies for this compound Characterization

The precise and sensitive detection of this compound (PCNB), a compound of significant environmental and toxicological concern, necessitates the development of advanced analytical methodologies. Innovations in spectroscopic techniques, particularly those leveraging nanotechnology and molecular imprinting, have paved the way for highly selective and ultra-sensitive detection platforms. These cutting-edge approaches offer substantial improvements over traditional analytical methods, providing rapid and reliable characterization of PCNB at trace levels.

Development and Application of Surface-Enhanced Raman Spectroscopy (SERS) for Trace Analysis

Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a powerful tool for the trace analysis of PCNB. nih.gov This technique dramatically enhances the Raman scattering signal of molecules adsorbed onto or in close proximity to a nanostructured metallic surface, enabling detection at very low concentrations. nih.govnih.gov The enhancement is primarily attributed to two mechanisms: an electromagnetic enhancement resulting from the amplification of the local electric field by surface plasmons, and a chemical enhancement involving charge transfer between the analyte and the substrate. mdpi.com SERS offers several advantages for PCNB detection, including high sensitivity, rapidity, and the need for minimal sample preparation. nih.govmdpi.com

A notable application of SERS in PCNB analysis involves its combination with molecularly imprinted polymers. mdpi.com In one study, a SERS-based method demonstrated a linear range of detection for PCNB from 0.005 to 0.15 µg/mL, with a limit of detection (LOD) of 5.0 ng/mL. nih.gov This method proved to be reliable for detecting PCNB residues in complex matrices like rice samples, with recovery rates ranging from 94.4% to 103.3% and relative standard deviations between 4.6% and 7.4%. nih.gov The results were comparable to those obtained by the conventional gas chromatography-mass spectrometry (GC-MS) method. nih.gov

The characteristic Raman peak for PCNB, corresponding to the stretching vibration of the benzene (B151609) ring, can be observed at 1600 cm⁻¹. mdpi.com The intensity of this peak is proportional to the concentration of PCNB, forming the basis for quantitative analysis. nih.gov

Design and Synthesis of Molecularly Imprinted Polymers (MIPs) for Selective Recognition

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered with recognition sites that are complementary in shape, size, and functionality to a target molecule, in this case, PCNB. mdpi.commdpi.comnih.gov This "molecular memory" allows MIPs to selectively bind to the target analyte even in the presence of other structurally similar compounds, making them ideal for use in sensing applications. researchgate.netnih.gov

The synthesis of MIPs for PCNB detection typically involves a free radical polymerization reaction. mdpi.comnih.gov In a representative synthesis, PCNB acts as the template molecule, methyl methacrylate (B99206) (MMA) serves as the functional monomer, and 1,4-butanedioldimethacrylate is used as a cross-linker. mdpi.comnih.gov Lauroyl peroxide (LPO) often acts as the initiator for the polymerization process. mdpi.comnih.gov After polymerization, the PCNB template is removed, leaving behind specific recognition cavities within the polymer matrix. mdpi.com

The selectivity of these PCNB-imprinted polymers is a critical aspect of their functionality. Studies have shown that MIPs can specifically recognize and adsorb PCNB from complex matrices. mdpi.com When combined with SERS, the MIPs act as a selective pre-concentration step, enhancing the sensitivity and specificity of the detection method. mdpi.com Non-imprinted polymers (NIPs), synthesized without the template molecule, are typically used as controls to demonstrate the specific binding affinity of the MIPs. mdpi.com

Engineering of Novel Nanoparticle Substrates for Enhanced Spectroscopic Detection

The performance of SERS is highly dependent on the properties of the nanoparticle substrate. mdpi.comnih.gov Consequently, the engineering of novel nanoparticle substrates is a key area of research for enhancing the spectroscopic detection of PCNB. Silver and gold nanoparticles are commonly employed due to their excellent plasmonic properties. mdpi.comnih.gov

For the detection of PCNB, which is insoluble in water, oil-soluble silver nanoparticles have been specifically synthesized. mdpi.comnih.gov These nanoparticles are often protected by agents like oleamine and oleic acid, which allows them to be soluble in organic phases and thus interact effectively with PCNB molecules. mdpi.com The synthesis of these specialized nanoparticles is a crucial step in developing SERS methods for oil-soluble toxic substances. mdpi.comnih.gov

The integration of these engineered nanoparticles into the MIP matrix is a significant innovation. mdpi.com By embedding the silver nanoparticles within the polymer structure, a dual-function material is created that combines the selective recognition of the MIP with the signal enhancement capabilities of the SERS-active nanoparticles. mdpi.comnih.gov This synergistic approach leads to a highly sensitive and selective platform for the rapid, on-site detection of PCNB residues in various samples, including food matrices. mdpi.comnih.gov

Interactive Data Table: SERS-MIP Detection of this compound

| Parameter | Value | Reference |

|---|---|---|

| Linear Range | 0.005 - 0.15 µg/mL | nih.gov |

| Limit of Detection (LOD) | 5.0 ng/mL | nih.gov |

| Recovery Rate (in rice) | 94.4% - 103.3% | nih.gov |

| Relative Standard Deviation (in rice) | 4.6% - 7.4% | nih.gov |

Emerging Research Frontiers and Methodological Advancements in Pentachloronitrosobenzene Studies

Interdisciplinary Approaches in Pentachloronitrosobenzene Research

Modern investigations into this compound increasingly rely on the convergence of multiple scientific disciplines, including environmental chemistry, toxicology, molecular biology, and data science. This interdisciplinary approach is crucial for elucidating the compound's journey from environmental release to its ultimate biological impact.

A significant area of this research involves the use of model organisms to bridge the gap between environmental concentration and potential toxicity. The zebrafish (Danio rerio), for instance, is utilized as a vertebrate model to study the compound's effects on developmental biology and cardiovascular health. nih.gov Because zebrafish share a high degree of genetic homology with humans and their transparent embryos allow for real-time observation of organ development, they serve as an ideal system for investigating the molecular mechanisms of toxicity. nih.gov

Furthermore, the fields of proteomics and metabolomics are being leveraged to provide a systems-level view of biological responses to this compound exposure. mdc-berlin.denih.gov Proteomics focuses on the large-scale study of proteins, while metabolomics examines the complete set of small-molecule metabolites within a biological system. mdc-berlin.denih.govmdpi.com By analyzing changes in the proteome and metabolome of exposed organisms, researchers can identify specific biochemical pathways and cellular processes that are disrupted, offering insights into the compound's mode of action. nih.govmonash.edu

Table 1: Interdisciplinary Fields in this compound Research

| Discipline | Area of Focus | Methodologies Employed | Research Questions Addressed |

|---|---|---|---|

| Environmental Chemistry | Fate, transport, and degradation in soil, water, and air. | Chromatography (GC, HPLC), Mass Spectrometry (MS). cdc.gov | What are the degradation products? nih.gov How does it partition between environmental compartments? canada.ca |

| Toxicology | Effects on living organisms and mechanisms of toxicity. | In vivo studies (e.g., zebrafish embryos), in vitro cell assays. nih.gov | What are the organism-level and cellular impacts of exposure? nih.gov |

| Molecular Biology | Changes in gene expression, proteins, and metabolites. | Proteomics, Metabolomics, Transcriptomics. mdc-berlin.denih.gov | Which biological pathways are affected by the compound? |

| Data Science | Integration of large datasets, predictive modeling. | Bioinformatics, Statistical Analysis, Machine Learning. energy.gov | Can we predict toxicity based on molecular structure and integrated 'omics' data? |

Synergistic Integration of Advanced Computational and Experimental Methodologies

A powerful trend in chemical research is the combination of computational modeling with traditional experimental work. This synergy accelerates the pace of discovery by allowing scientists to predict chemical properties and biological interactions, which can then be strategically validated in the laboratory. energy.govnih.gov

Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) models, can be used to predict the potential for this compound and its derivatives to biodegrade or exhibit toxicity based on their molecular structures. nih.govresearchgate.net Molecular docking simulations can model how the compound might interact with specific biological targets, such as enzymes or receptors, helping to explain observed toxic effects. nih.gov These in silico methods help prioritize which compounds and interactions are most important to study experimentally, saving time and resources. rsc.org

Exploration of Novel Synthetic Strategies for Isotopically Labeled Compounds or Advanced Derivatives

Understanding the precise metabolic and environmental fate of this compound requires the ability to trace its journey through complex systems. This is often achieved using isotopically labeled compounds, where one or more atoms are replaced with a heavier, non-radioactive isotope (like ¹³C or ¹⁵N) or a radioactive isotope (like ¹⁴C). scripps.eduresearchgate.net These labeled molecules act as a chemical tag, allowing researchers to follow them using techniques like mass spectrometry or nuclear magnetic resonance (NMR). scripps.eduresearchgate.net

Recent advancements in synthetic organic chemistry are enabling more efficient and site-specific labeling of aromatic compounds. chemrxiv.org For example, methods like the Houben-Hoesch reaction can be adapted to introduce ¹³C-labeled groups onto phenol-like structures, a strategy that could potentially be applied to precursors of this compound. nih.gov The development of novel catalytic systems allows for the incorporation of isotopes at specific positions within the benzene (B151609) ring, which is critical for tracking how the molecule is broken down and which fragments are incorporated into other molecules. chemrxiv.orgnih.gov The synthesis of these advanced tracer compounds is essential for definitive studies on absorption, distribution, metabolism, and excretion (ADME) in organisms and for mapping complex environmental degradation pathways. researchgate.net

Development of High-Throughput Screening Methods for Environmental Transformation and Degradation Pathways

Traditional methods for studying the environmental degradation of chemicals are often slow and labor-intensive, limiting the number of compounds or conditions that can be tested. nih.gov To address this bottleneck, high-throughput screening (HTS) methods are being developed and applied to environmental science. aropha.comnih.gov These methods use automation and miniaturization, often in microplate formats, to rapidly assess the biodegradability of hundreds or thousands of chemicals simultaneously. researchgate.net

For a compound like this compound, HTS can be used to screen diverse microbial communities from different soil and water samples to identify microorganisms capable of degrading it. nih.gov Colorimetric or fluorescence-based assays can be designed to provide a rapid signal indicating the disappearance of the parent compound or the appearance of a degradation product. researchgate.netbiorxiv.org This approach not only speeds up the discovery of degradation pathways but also allows for the testing of a wide range of environmental variables (e.g., pH, temperature, nutrient availability) that may influence the rate of transformation. aropha.com The data generated from HTS can be used to build more accurate environmental fate models and to prioritize chemicals for more detailed, lower-throughput studies. nih.gov

Table 2: Comparison of Traditional vs. High-Throughput Screening for Degradation Studies

| Feature | Traditional Methods | High-Throughput Screening (HTS) |

|---|---|---|

| Scale | Low number of samples (e.g., individual flasks). | High number of samples (e.g., 96- or 384-well plates). researchgate.net |

| Speed | Slow; days to weeks per experiment. | Rapid; thousands of tests can be performed in a short time. nih.gov |

| Data Output | Detailed data on a few conditions. | Large datasets covering many variables, suitable for statistical analysis. nih.gov |

| Application | Detailed mechanistic studies. epa.gov | Prioritization, discovery of active microbes/conditions, structure-activity relationships. aropha.com |

Identification of Unexplored Aspects of this compound Chemistry and its Complex Environmental Interactions

Despite progress, significant knowledge gaps remain regarding the chemistry and environmental behavior of this compound. Future research is focused on several unexplored frontiers. One key area is the full characterization of its transformation products. While its reduction to pentachloroaniline (B41903) is known, other potential metabolites and environmental degradates formed through different biochemical or abiotic pathways are not fully understood. nih.govepa.gov The parent fungicide, pentachloronitrobenzene (B1680406), is often contaminated with other chlorinated compounds like hexachlorobenzene (B1673134) and pentachlorobenzene (B41901), which can also degrade and create a complex mixture of substances in the environment. nih.govnih.gov

Another frontier is understanding its interactions with natural organic matter and soil minerals. The extent to which this compound binds to these materials affects its mobility, bioavailability, and persistence in the environment. canada.ca Advanced analytical techniques, such as high-resolution mass spectrometry and various forms of spectroscopy, are needed to probe these complex interactions at the molecular level. cdc.govtezu.ernet.in Furthermore, the potential for long-range atmospheric transport and its subsequent deposition in remote ecosystems remains an area requiring more intensive investigation to fully assess its global environmental footprint. canada.ca

Q & A

Basic Research Questions

Q. What are the established synthesis methods for pentachloronitrosobenzene, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nitrosation of pentachlorobenzene derivatives. For example, nitroso compounds are often prepared via reduction followed by oxidation, as demonstrated in classical methods for nitrosobenzene synthesis (e.g., using zinc dust and ammonium chloride for reduction, followed by dichromate oxidation) . Reaction parameters such as temperature (0–6°C for stability), solvent choice (e.g., methylene chloride/benzene mixtures), and stoichiometric ratios of reagents are critical for optimizing yield and purity. Characterization via melting point analysis and spectroscopic methods (e.g., FTIR, NMR) is essential to confirm structure .

Q. Which analytical techniques are most effective for characterizing this compound’s physicochemical properties?

- Methodological Answer : Key techniques include:

- Chromatography : HPLC or GC-MS with electron capture detection (ECD) for quantification in environmental matrices .

- Spectroscopy : FTIR for nitroso (–NO) and C–Cl bond identification; NMR for structural elucidation.

- Thermal Analysis : Differential scanning calorimetry (DSC) to assess stability and decomposition profiles .

- Example Data Table :

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Formula | C₆Cl₅NO₂ | |

| CAS Registry Number | 39378-26-2 | |

| Melting Point | 144–146°C (literature-based) |

Q. What are the known acute and chronic toxicity profiles of this compound?

- Methodological Answer : Toxicity data can be sourced from regulatory databases (e.g., MEDITEXT acute exposure reports) and in vivo studies. Acute toxicity often involves hepatic and renal damage, while chronic exposure may lead to carcinogenic effects. Researchers should consult Sittig’s Handbook for hazard classifications (e.g., UN3077 for environmental hazards) and design in vitro assays (e.g., Ames test for mutagenicity) to supplement gaps in existing data .

Advanced Research Questions

Q. How can researchers investigate the environmental degradation pathways of this compound in soil systems?

- Methodological Answer : Degradation studies require controlled microcosm experiments with isotopic labeling (e.g., ¹⁴C-tracers) to track metabolite formation. Advanced techniques include:

- LC-QTOF-MS : To identify transformation products (e.g., chlorinated anilines).

- Soil Mobility Assays : Column leaching studies under varying pH and organic matter content .

- Computational Modeling : QSAR models to predict persistence and bioaccumulation potential where empirical data are lacking .

Q. What experimental strategies resolve contradictions in reported ecological toxicity data for this compound?

- Methodological Answer : Contradictions may arise from matrix effects (e.g., soil vs. aquatic systems) or species-specific responses. Approaches include:

- Meta-Analysis : Systematic review of existing datasets with sensitivity analysis to identify outliers .

- Standardized Bioassays : Use model organisms (e.g., Daphnia magna, Eisenia fetida) under OECD guidelines to ensure reproducibility .

- Interlaboratory Comparisons : Collaborative studies to harmonize protocols and reduce variability .

Q. How can factorial design optimize the synthesis and purification of this compound?

- Methodological Answer : A 2³ factorial design can test variables like temperature, solvent polarity, and catalyst concentration. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.